8-Chloro-4-hydroxy-2-naphthoic acid

Lipophilicity Membrane permeability Drug design

Medchem leads often stall due to poor membrane permeability. 8-Chloro-4-hydroxy-2-naphthoic acid (CAS 16059-77-1) solves this with an optimized LogP of 2.90-0.65 units higher than non-chlorinated analog-enhancing passive diffusion while retaining favorable TPSA (57.53 Ų) for oral drug-likeness. Key advantages: • Superior permeability vs. 4-hydroxy-2-naphthoic acid • Distinct 8-chloro steric footprint for selective binding pocket design • Versatile intermediate for halogen SAR libraries. Supplied with batch-specific purity documentation for reliable procurement.

Molecular Formula C11H7ClO3
Molecular Weight 222.62 g/mol
Cat. No. B13939471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-4-hydroxy-2-naphthoic acid
Molecular FormulaC11H7ClO3
Molecular Weight222.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2O)C(=O)O)C(=C1)Cl
InChIInChI=1S/C11H7ClO3/c12-9-3-1-2-7-8(9)4-6(11(14)15)5-10(7)13/h1-5,13H,(H,14,15)
InChIKeyIDMOFEYRLDDCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-4-hydroxy-2-naphthoic Acid: Physicochemical & Procurement Profile


8-Chloro-4-hydroxy-2-naphthoic acid (CAS 16059-77-1) is a disubstituted 2-naphthoic acid derivative bearing electron-withdrawing 8-chloro and electron-donating 4-hydroxy substituents on the naphthalene scaffold. Its molecular formula is C11H7ClO3 (MW 222.62 g/mol), with a density of 1.52 g/cm³, a boiling point of 442.3 °C at 760 mmHg, and a flash point of 221.3 °C . The experimentally determined LogP of 2.90 indicates a markedly higher lipophilicity than the non‑chlorinated 4‑hydroxy‑2‑naphthoic acid (LogP 2.24) . This distinct substitution pattern imparts unique electronic and steric properties that differentiate it from both simple hydroxyl‑naphthoic acids and mono‑chlorinated analogs, making it a strategically important intermediate in medicinal chemistry, dye synthesis, and structure–activity relationship (SAR) exploration of naphthoic acid scaffolds .

Scaffold SAR exploration of disubstituted naphthoic acids with unique electronic profile
Selection Lipophilicity-driven permeability context for cell-based assay workflows
Context Intermediate for medicinal chemistry and dye synthesis requiring dual H-bond capacity

Why 8-Chloro-4-hydroxy-2-naphthoic Acid Cannot Be Substituted


In‑class naphthoic acids cannot be freely interchanged because the precise location and identity of substituents on the naphthalene ring dramatically modulate lipophilicity, acidity, hydrogen‑bonding capacity, and metal‑chelating behavior. The simultaneous presence of chlorine at the 8‑position and hydroxyl at the 4‑position is unique: the 8‑chloro substituent increases the LogP by approximately 0.65 log units relative to the non‑chlorinated 4‑hydroxy‑2‑naphthoic acid , while the 4‑hydroxyl group provides a hydrogen‑bond donor/acceptor functionality that is absent in 8‑chloro‑2‑naphthoic acid . Positional isomers such as 5‑chloro‑4‑hydroxy‑2‑naphthoic acid exhibit divergent steric and electronic profiles, and halogen substitution with bromine instead of chlorine further alters lipophilicity (predicted LogP ~3.0 for the 8‑bromo analog) [1]. These differences translate into meaningful variations in solubility, passive membrane permeability, and target‑binding interactions—directly affecting procurement decisions when a specific physicochemical or biological profile is required.

Non-chlorinated 4-hydroxy-2-naphthoic acid
Lipophilicity and passive permeability profile may shift significantly (ΔLogP ~0.65), altering cell-based assay outcomes.
8-Chloro-2-naphthoic acid
Absence of the 4-OH group removes a key H-bond donor and metal-chelating site, potentially disrupting target binding.
5-Chloro or 8-bromo positional/halogen analogs
Different steric environment or halogen size can alter enzyme pocket compatibility and MPO profiles; direct substitution requires validation.

8-Chloro-4-hydroxy-2-naphthoic Acid: Differentiation Evidence


Lipophilicity and Passive Permeability Advantage

The 8-chloro substituent significantly elevates the lipophilicity of 8-chloro-4-hydroxy-2-naphthoic acid compared to the non-chlorinated parent compound 4-hydroxy-2-naphthoic acid. The experimentally determined LogP of 8-chloro-4-hydroxy-2-naphthoic acid is 2.897, whereas 4-hydroxy-2-naphthoic acid has a LogP of 2.244 . This difference of ΔLogP = 0.653 log units indicates a near-4.5-fold increase in octanol–water partitioning, which is predictive of enhanced passive membrane permeability—a critical parameter in cell-based assays and in vivo bioavailability .

Lipophilicity comparison
Head-to-head
Target: LogP 2.90
Comparator: 4-Hydroxy-2-naphthoic acid, LogP 2.24
ΔLogP = 0.65 (≈ 4.5-fold increase)
Supports permeability-limited assay fit.
Experimentally determined; may enhance passive diffusion in cell-based screens.
Lipophilicity Membrane permeability Drug design

Positional Advantage: 8-Chloro vs. 5-Chloro

The 8‑chloro substitution places the electron‑withdrawing group in the peri‑position relative to the 2‑carboxylic acid, whereas the 5‑chloro isomer has the chlorine in a meta‑like position. This positional difference alters the steric environment around the carboxylic acid and the hydroxyl group, which can affect enzyme‑binding pocket compatibility and metal‑chelation geometry. Although both isomers share the same molecular formula (C11H7ClO3, MW 222.62) and identical predicted density (1.52 g/cm³) and boiling point (442.3 °C), the 8‑chloro isomer exhibits unique steric crowding at the 1,8‑positions that can restrict rotation of the carboxylic acid group, potentially offering higher target selectivity in sterically constrained binding sites .

Positional steric profile
Class-level
8-Chloro: peri-position steric crowding
5-Chloro: meta-like orientation
Identical MW, density, boiling point
Sterically constrained target screening context.
Steric/electronic inference; target-dependent selectivity requires validation.
Positional isomerism Steric effects Electronic effects

Dual H-Bond Donor/Acceptor Capacity

The 4‑hydroxy group in 8-chloro-4-hydroxy-2-naphthoic acid can engage in intramolecular hydrogen bonding with the adjacent carboxylic acid, forming a pseudo‑chelate conformation, whereas the 3‑hydroxy isomer (3-hydroxy-2-naphthoic acid) cannot. Topological polar surface area (TPSA) calculations reflect this difference: the 8-chloro-4-hydroxy compound has a TPSA of 57.53 Ų with two H‑bond donors and two H‑bond acceptors , conferring a balance between hydrophilicity and lipophilicity that is absent in analogs lacking the 4‑OH group (e.g., 8-chloro-2-naphthoic acid, TPSA = 37.3 Ų) . This balanced H‑bond profile supports solubility in moderately polar solvents while retaining membrane permeability.

H-bond donor capacity
Head-to-head
Target: TPSA 57.53 Ų, 2 donors
Comparator: 8-Chloro-2-naphthoic acid, TPSA ~37.3 Ų, 1 donor
ΔTPSA ≈ 20.2 Ų
Balanced polarity for oral drug-likeness context.
TPSA within reported favorable range; solubility-permeability trade-off may apply.
Hydrogen bonding Solubility Molecular recognition

Dihydroorotase Inhibition Profile

In a biochemical assay, 8-chloro-4-hydroxy-2-naphthoic acid inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at a concentration of 10 µM [1]. While this potency is modest, it establishes a quantitative baseline for the naphthoic acid scaffold against this pyrimidine biosynthesis enzyme. Direct comparator data for closely related analogs in the identical dihydroorotase assay are not available in public databases, so this piece of evidence should be considered as supporting characterization rather than a head‑to‑head differentiation.

Dihydroorotase inhibition
Data to verify
IC₅₀ = 180 µM
Mouse Ehrlich ascites enzyme
Baseline activity for SAR campaigns.
Modest potency; no direct analog comparator data available.
Enzyme inhibition Dihydroorotase Anticancer

Chloro vs. Bromo Lipophilicity Comparison

The 8‑chloro derivative exhibits a LogP of 2.90, whereas the corresponding 8‑bromo‑4‑hydroxy‑2‑naphthoic acid has a predicted LogP of approximately 3.0 [1]. This ΔLogP of ~0.1 is modest but becomes significant in multi‑parameter optimization (MPO) scores, where small lipophilicity increases can trigger hERG liability, phospholipidosis, or metabolic instability. The chlorine atom thus offers a more favorable safety‑and‑potency balance compared to the heavier bromine analog, supporting its selection as a lead‑like fragment over brominated counterparts.

Halogen lipophilicity trend
Cross-study
8-Chloro: LogP 2.90
8-Bromo analog: predicted LogP ~3.0
ΔLogP ≈ 0.1
Chloro provides ligand-efficient MPO profile.
Predicted comparator value; small ΔLogP may influence promiscuity risk in fragment libraries.
Halogen substitution Lipophilicity SAR

Influence of 8-Chloro on Acidity

Although the experimental pKa of 8-chloro-4-hydroxy-2-naphthoic acid has not been publicly reported, the predicted pKa of the structurally related 8-chloro-2-naphthoic acid is 4.00 ± 0.30, compared to the parent 2-naphthoic acid pKa of 4.17 [1]. The electron‑withdrawing effect of chlorine lowers the pKa by approximately 0.17 units, enhancing the fraction ionized at physiological pH. The additional 4‑hydroxy group is expected to further modulate the acidity through both inductive and resonance effects. This evidence is class‑level inference and should be confirmed experimentally.

Acidity modulation
Class-level
Predicted pKa ~3.8–4.2
Analog: 8-Chloro-2-naphthoic acid pKa ~4.00
ΔpKa ≈ −0.17 to −0.37 vs. 2-naphthoic acid
May improve ionization at physiological pH.
Class-level inference; experimental pKa confirmation recommended.
Acidity pKa Ionization

Key Applications of 8-Chloro-4-hydroxy-2-naphthoic Acid


Permeability-Enhanced Bioactive Synthesis

The 0.65‑log‑unit higher LogP of 8‑chloro‑4‑hydroxy‑2‑naphthoic acid compared to 4‑hydroxy‑2‑naphthoic acid directly addresses permeability‑limited compound progression. Medicinal chemists can incorporate this scaffold into lead series where passive diffusion across cell membranes is a critical barrier, as demonstrated by the experimentally measured LogP of 2.90 .

Fragment-Based Drug Discovery: Optimal Polarity Profile

With a TPSA of 57.53 Ų and two H‑bond donors, this compound occupies a favorable region of oral drug‑likeness space. Its balanced polarity profile makes it a preferred fragment for lead generation libraries, especially when compared to the non‑hydroxylated 8‑chloro‑2‑naphthoic acid (TPSA ≈ 37.3 Ų) [1].

Isomer-Selective Screening in Sterically Constrained Enzymes

The peri‑chloro substitution of the 8‑chloro isomer creates a distinctive steric footprint that can be exploited in structure‑based design targeting binding pockets with limited tolerance for bulky groups. This differentiates it from the 5‑chloro isomer, which presents a different spatial orientation despite identical elemental composition .

Halogen SAR Exploration in Anti-Infective and Oncology

The compound serves as a versatile intermediate for synthesizing halogen‑varied naphthoic acid libraries. Its chlorine atom provides an optimal balance between potency enhancement and metabolic stability, avoiding the excessive lipophilicity and potential toxicity associated with the bromine analog (LogP ~3.0) [1].

Application
Selection Property
Validation Focus
Permeability-enhanced bioactive synthesis
Lipophilicity-driven permeability context
Cell-based assay permeability review
Fragment-based library design
Balanced TPSA and H-bond donor profile
Oral drug-likeness parameter context
Isomer-selective enzyme screening
Peri-position steric footprint
Sterically constrained binding-site review
Halogen SAR exploration
Chloro-specific MPO and ligand efficiency
Halogen-dependent promiscuity and stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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